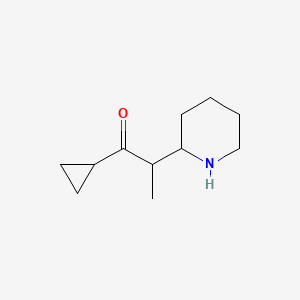

1-Cyclopropyl-2-(piperidin-2-yl)propan-1-one

Description

1-Cyclopropyl-2-(piperidin-2-yl)propan-1-one is a ketone derivative featuring a cyclopropyl group attached to the carbonyl carbon and a piperidin-2-yl substituent at the adjacent position. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol (calculated based on analogous structures) . This compound’s synthesis is inferred from methods described for structurally related molecules, such as asymmetric cross-coupling or diastereomer separation via column chromatography .

Properties

Molecular Formula |

C11H19NO |

|---|---|

Molecular Weight |

181.27 g/mol |

IUPAC Name |

1-cyclopropyl-2-piperidin-2-ylpropan-1-one |

InChI |

InChI=1S/C11H19NO/c1-8(11(13)9-5-6-9)10-4-2-3-7-12-10/h8-10,12H,2-7H2,1H3 |

InChI Key |

MZLNJABNOKFHCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCCN1)C(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(piperidin-2-yl)propan-1-one typically involves the reaction of cyclopropyl ketone with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(piperidin-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuropharmacology

This compound has shown promise in the realm of neuropharmacology, particularly in the modulation of neurotransmitter systems. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders such as depression and anxiety. Research indicates that compounds with similar structures can influence serotonin and dopamine pathways, which are critical in mood regulation.

Anticancer Activity

Recent studies have explored the compound's efficacy as an anticancer agent. The compound's ability to inhibit specific protein kinases involved in tumor growth has been highlighted. For instance, it has been shown to target Janus Kinase 3 (JAK3), which plays a role in various cancers . In vitro studies demonstrated that 1-Cyclopropyl-2-(piperidin-2-yl)propan-1-one could reduce cell viability in certain cancer cell lines, indicating its potential as a therapeutic agent .

Antimicrobial Properties

The antimicrobial activity of compounds related to this compound has also been documented. Research indicates that derivatives of piperidine can exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

Case Study 1: Neuropharmacological Effects

In a study examining the effects of similar compounds on cognitive functions, researchers found that administration of piperidine derivatives improved memory retention in animal models. This suggests that this compound may have similar effects due to its structural characteristics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound indicated significant inhibition of cell proliferation in breast cancer cell lines. The study reported IC50 values suggesting effective dose ranges for therapeutic applications .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(piperidin-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and other biochemical pathways .

Comparison with Similar Compounds

Substituent Effects

- Piperidine Position : The piperidin-2-yl group in the target compound vs. piperidin-1-yl in analogs (e.g., ) alters nitrogen accessibility, impacting hydrogen bonding and receptor interactions.

- Aromatic vs.

- Cyclopropyl vs. Fluorinated Groups : Cyclopropyl enhances rigidity and metabolic resistance compared to fluorinated phenyl groups (e.g., ), which prioritize electronic effects.

Research Findings and Data

Physicochemical Properties

- Lipophilicity : The cyclopropyl group reduces polarity compared to phenyl-substituted analogs (e.g., logP = ~2.5 vs. ~3.2 for 4-methoxyphenyl derivative ).

- Solubility : Piperidin-2-yl substitution may enhance aqueous solubility relative to piperidin-1-yl due to altered nitrogen orientation .

Stereochemical Considerations

- Chiral centers in similar compounds (e.g., (S)-configured 4-methoxyphenyl derivative ) demonstrate enantiomer-specific bioactivity, suggesting the target compound’s stereochemistry could critically influence efficacy.

Biological Activity

1-Cyclopropyl-2-(piperidin-2-yl)propan-1-one is a synthetic organic compound recognized for its unique structural features, which include a cyclopropyl group and a piperidine ring. These characteristics suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N, with a molecular weight of approximately 175.25 g/mol. The structural configuration contributes to its biological activity by influencing how it interacts with biological systems.

Preliminary studies indicate that this compound may exert its effects through:

- Receptor Binding : The compound is likely to bind to specific receptors involved in neurotransmission and pain modulation, similar to other piperidine derivatives that exhibit analgesic properties.

- Enzyme Inhibition : It may inhibit enzymes associated with inflammatory pathways, potentially reducing inflammation and pain.

Biological Activity Overview

Research has suggested several biological activities associated with this compound:

Analgesic Properties

Studies have shown that compounds with similar structures often exhibit significant analgesic effects. The interaction with pain receptors may lead to reduced perception of pain in experimental models.

Anti-inflammatory Effects

There is evidence indicating that this compound could inhibit inflammatory markers, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-(4-Aminomethyl)piperidin-1-yl)propan-2-one | C₉H₁₈N₂O | Contains an aminomethyl group | Analgesic, anti-inflammatory |

| 1-(2,6-Dimethyl-piperidin-1-yl)-propan-1-one | C₁₂H₂₁NO | Different piperidine substitution | Moderate analgesic effects |

| 1-(4-Methylpiperidin-1-yl)-propan-1-one | C₁₂H₂₃NO | Substituted piperidine with methyl group | Potential anti-inflammatory properties |

The unique cyclopropyl group in this compound may enhance its binding affinity or selectivity towards certain biological targets compared to these analogs.

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of compounds related to this compound:

- Study on Pain Modulation : In vivo experiments demonstrated that similar piperidine derivatives significantly reduced pain responses in animal models, suggesting a comparable mechanism may be applicable to this compound .

- Inflammation Reduction : Research indicated that compounds with cyclopropyl moieties could effectively diminish inflammatory responses in models of acute pancreatitis, highlighting the potential for therapeutic use in inflammatory conditions .

- Antibacterial Activity : Some derivatives exhibited antibacterial properties by disrupting bacterial cell membranes, indicating that structural variations can influence bioactivity significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.